molecular formula C22H22N4O4S B368477 N-[4-acetyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide CAS No. 902255-11-2

N-[4-acetyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

Cat. No.: B368477
CAS No.: 902255-11-2
M. Wt: 438.5g/mol
InChI Key: HKPWLTTWWYTOIB-UHFFFAOYSA-N
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Description

N-[4-acetyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide is a spirocyclic compound featuring a fused indole-thiadiazole core. Its structure includes a 3-methylphenoxyethyl substituent at the 1'-position and an acetyl group at the 4-position of the thiadiazole ring.

Properties

IUPAC Name

N-[4-acetyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-14-7-6-8-17(13-14)30-12-11-25-19-10-5-4-9-18(19)22(20(25)29)26(16(3)28)24-21(31-22)23-15(2)27/h4-10,13H,11-12H2,1-3H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPWLTTWWYTOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Ring Synthesis

The 1,3,4-thiadiazole core is synthesized via a [2+3] cycloaddition between thiosemicarbazide derivatives and α-keto acids. Source confirms that reaction of 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide with acenaphthylene-1,2-dione in ethanol at room temperature yields analogous spiro-thiadiazoles in 87% yield. For the target compound, the specific protocol involves:

  • Reagents :

    • 4-Acetyl-2-hydrazinylthiadiazole (0.1 mol)

    • 1-(2-(3-Methylphenoxy)ethyl)indoline-2,3-dione (0.1 mol)

    • Ethanol (anhydrous, 500 mL)

  • Conditions :

    • Temperature: 25–30°C

    • Reaction time: 48 hours

    • Atmosphere: Nitrogen

  • Mechanism :
    The reaction proceeds through nucleophilic attack of the thiadiazole hydrazine on the indole diketone, followed by cyclodehydration to form the spiro center.

Functionalization and Side Chain Introduction

Phenoxyethyl Group Installation

The 2-(3-methylphenoxy)ethyl side chain is introduced via nucleophilic aromatic substitution (SNAr) on a bromoethyl-indole intermediate:

ParameterValue
Starting material5-Bromoethylindole
Nucleophile3-Methylphenol (1.2 eq)
BaseK2CO3 (2.5 eq)
SolventDMF (anhydrous)
Temperature80°C
Time12 hours
Yield78%

Source validates this approach, demonstrating similar etherification reactions on spiro-indole systems under anhydrous conditions.

Acetylation and Final Product Formation

The terminal acetamide group is introduced through a two-step process:

Primary Amine Generation

Reduction of the thiadiazole ring’s nitrile group (introduced during cycloaddition) using:

  • Reductant : LiAlH4 (3 eq)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C → RT

  • Time : 6 hours

Acetylation Reaction

ComponentQuantity
Amine intermediate1 eq
Acetic anhydride1.5 eq
CatalystDMAP (0.1 eq)
SolventDichloromethane
Temperature0°C → RT
Time4 hours
Yield92%

Source reports analogous acetylation reactions achieving >90% yields when using DMAP as a catalyst.

Reaction Optimization and Critical Parameters

Solvent Effects on Spirocyclization

Comparative studies from sources and reveal solvent significantly impacts reaction efficiency:

SolventYield (%)Purity (HPLC)
Ethanol8798.2
DMF7295.4
THF6893.1
Acetonitrile5489.7

Ethanol’s polar protic nature facilitates both solubility of intermediates and proton transfer during cyclization.

Purification and Characterization

Chromatographic Purification

Final purification employs gradient flash chromatography:

  • Stationary phase : Silica gel (230–400 mesh)

  • Mobile phase : Hexane/EtOAc (8:2 → 6:4)

  • Retention factor (Rf) : 0.35 (Hexane:EtOAc 7:3)

Spectroscopic Verification

1H NMR (400 MHz, DMSO-d6) :

  • δ 10.48 (s, 1H, NH amide)

  • δ 7.93–7.29 (m, 7H, aromatic)

  • δ 4.12 (t, J=6.4 Hz, 2H, OCH2)

  • δ 2.31 (s, 3H, CH3 acetyl)

13C NMR (100 MHz, DMSO-d6) :

  • 182.6 ppm (C=O thiadiazole)

  • 159.0 ppm (C=O amide)

  • 86.2 ppm (spiro carbon)

MS (APCI): m/z 439.1 [M+H]+ (calc. 438.5)

Scale-Up Considerations and Yield Improvement

Industrial-scale production (source) recommends:

  • Continuous flow reactors for spirocyclization step (residence time 30 min)

  • Crystal engineering to enhance filtration:

    • Anti-solvent: n-Heptane

    • Cooling rate: 0.5°C/min

    • Final purity: 99.5% (HPLC)

Chemical Reactions Analysis

Types of Reactions

N-{3’-acetyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-{3’-acetyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3’-acetyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The indole and thiadiazole rings are known to bind with high affinity to various biological targets, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Reference
Target Compound Spiro[indole-3,2'-[1,3,4]thiadiazole] 4-Acetyl, 1'-(3-methylphenoxyethyl), 2'-oxo C₂₅H₂₄N₄O₄S 488.55
N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide Spiro[indole-3,2'-[1,3,4]thiadiazole] 4-Chlorophenoxyethyl, 5,7-dimethyl, 3'-acetyl C₂₃H₂₃ClN₄O₄S 487.0
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimidoindole-thiadiazole 5-Ethyl-thiadiazole, 3-methoxyphenyl, sulfanyl C₂₄H₂₁N₅O₃S₂ 503.59
N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide 4,5-Dihydrothiadiazole 3-Methoxyphenyl, 4-acetyl C₁₄H₁₅N₃O₃S 313.35

Key Observations :

  • Spiro vs. Non-Spiro Cores: The target compound and its spiro analogs (e.g., ) exhibit enhanced conformational rigidity compared to non-spiro derivatives like the pyrimidoindole-thiadiazole hybrid . This rigidity may improve target binding selectivity in biological systems.
  • Substituent Effects: The 3-methylphenoxyethyl group in the target compound contrasts with the 4-chlorophenoxyethyl group in 's analog. Chlorine substituents typically enhance lipophilicity and metabolic stability, while methyl groups may reduce steric hindrance .
  • Acetamide Positioning : The acetamide group at the 2-position in the target compound is conserved across analogs, suggesting its role as a critical pharmacophore for hydrogen bonding .

Table 2: Reported Bioactivities of Structural Analogs

Compound Class Bioactivity Mechanism/Test System Reference
Spiro[indole-thiadiazole] derivatives Anticancer (in vitro) Inhibition of tubulin polymerization
Benzothiazole-acetamide hybrids Anti-inflammatory, Analgesic COX-2 inhibition, carrageenan-induced edema model
Spiro[indole-oxadiazole] derivatives Anticonvulsant Maximal electroshock (MES) test
Pyrimidoindole-thiadiazole hybrids Antimicrobial Agar diffusion assay against S. aureus

Inferences for the Target Compound :

  • The spiro-thiadiazole core is associated with anticancer activity, as seen in ’s chlorophenoxyethyl analog, which inhibits tubulin polymerization. The target’s 3-methylphenoxyethyl group may modulate potency due to reduced electron-withdrawing effects compared to chlorine .
  • Acetamide-containing spiro compounds (e.g., ) show CNS activity (anticonvulsant), suggesting the target may cross the blood-brain barrier .

Biological Activity

N-[4-acetyl-1'-[2-(3-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide (CAS Number: 902255-11-2) is a synthetic compound that belongs to a class of spirocyclic compounds containing a thiadiazole moiety. Its complex structure suggests potential for diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C22H22N4O4S
  • Molecular Weight : 438.5 g/mol
  • Structural Features : The compound features a spiro[1,3,4-thiadiazole] ring fused with an indole structure, which is known for its biological significance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. This compound has shown promising activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus4.2 × 10^-2 µM/ml
2Escherichia coli4.5 × 10^-2 µM/ml
3Klebsiella pneumoniae2.6 × 10^-2 µM/ml

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The presence of electron-withdrawing groups in its structure enhances its efficacy against various cancer types.

Case Study: Anticancer Efficacy

In a study published in Bioorganic & Medicinal Chemistry Letters, compounds similar to this compound were evaluated for their cytotoxic effects on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM.

The biological activity of this compound can be attributed to:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes critical for DNA replication and repair.
  • Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • Modulation of Signaling Pathways : Interference with signaling pathways involved in cell proliferation and survival.

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